molecular formula C5H8ClNO2 B1378195 Azetidin-3-ylideneacetic acid hydrochloride CAS No. 240805-24-7

Azetidin-3-ylideneacetic acid hydrochloride

Cat. No.: B1378195
CAS No.: 240805-24-7
M. Wt: 149.57 g/mol
InChI Key: GANSCQPIXFWNGP-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of azetidine chemistry, which has undergone significant advancement since the early recognition of four-membered nitrogen heterocycles. The systematic study of azetidines began in earnest during the mid-20th century, when chemists recognized the potential of these strained ring systems as valuable synthetic intermediates. The development of reliable synthetic methodologies for azetidine construction laid the groundwork for the subsequent discovery and characterization of more complex derivatives such as this compound.

One of the pivotal developments in azetidine chemistry came with the establishment of Couty's azetidine synthesis, named after French organic chemist François Couty from University of Versailles Saint-Quentin-en-Yvelines. This methodology enabled the efficient synthesis of a broad range of enantiopure azetidines from readily available beta-amino alcohols through chlorination followed by deprotonation and a 4-exo-trig ring closure. The success of this approach demonstrated the feasibility of constructing azetidine rings under controlled conditions and paved the way for the development of more specialized derivatives. The Couty synthesis was particularly significant because it provided access to enantiopure azetidines, which are crucial for pharmaceutical applications where stereochemistry plays a critical role in biological activity.

The emergence of this compound as a specific compound of interest can be traced to the growing recognition of the importance of heterocyclic amino acid derivatives in medicinal chemistry. Researchers began to explore systematic approaches to the synthesis of novel heterocyclic amino acid derivatives containing azetidine rings, recognizing their potential as building blocks for bioactive molecules. The development of efficient synthetic routes, such as the Horner-Wadsworth-Emmons reaction for preparing substituted alkene products from aldehydes and ketones with phosphonate esters, provided the necessary tools for constructing compounds like this compound. These methodological advances were complemented by improvements in purification techniques, including the use of two-stage vacuum distillation methods that allowed for the preparation of pure products on larger scales.

The historical context of this compound also encompasses the broader recognition of azetidines as privileged scaffolds in drug discovery. The unique structural features of azetidines, including their conformational rigidity and ability to serve as bioisosteres for other heterocycles, led to increased interest from pharmaceutical companies. Organizations such as the Broad Institute of Massachusetts Institute of Technology and Harvard utilized azetidine-based scaffolds extensively for the synthesis and profiling of collections aimed at developing central nervous system-focused lead-like libraries. Similarly, Galapagos NV employed azetidine libraries for the discovery and optimization of free fatty acid receptor 2 antagonists, demonstrating the commercial relevance of these compounds in drug development programs.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its embodiment of several key principles that govern the behavior of strained ring systems. The compound exemplifies how ring strain can be harnessed to drive chemical reactivity, providing access to transformations that would be difficult or impossible to achieve with more stable ring systems. The four-membered azetidine ring exhibits a unique balance between stability and reactivity, making it sufficiently stable for isolation and handling while remaining reactive enough to participate in a wide range of chemical transformations. This balance is particularly evident in the behavior of this compound, where the exocyclic double bond provides an additional site for chemical modification without compromising the integrity of the ring system.

The structural features of this compound have made it a valuable model compound for studying the conformational and electronic properties of substituted azetidines. The presence of the ylidene group creates a planar geometry at the 3-position of the ring, which influences the overall molecular shape and electronic distribution. This structural arrangement has implications for the compound's reactivity patterns, particularly in reactions involving nucleophilic attack at the exocyclic carbon or electrophilic attack at the nitrogen atom. Understanding these fundamental properties has contributed to the development of more sophisticated synthetic strategies for azetidine derivatives and has informed the design of new compounds with tailored properties.

Property Value Significance
Molecular Formula C5H8ClNO2 Defines basic composition
Molecular Weight 149.58 g/mol Important for stoichiometric calculations
Ring Strain ~25.4 kcal/mol Drives chemical reactivity
Chemical Abstracts Service Number 240805-24-7 Unique identifier for database searches
Physical State Solid (hydrochloride salt) Enhances stability and handling

The role of this compound in heterocyclic chemistry extends to its function as a synthetic intermediate for the construction of more complex molecular architectures. The compound has been utilized in various coupling reactions, including Suzuki-Miyaura cross-coupling reactions with boronic acids, which allow for the introduction of diverse aromatic and heteroaromatic substituents. These transformations have enabled the synthesis of novel heterocyclic compounds with potential biological activities, contributing to the development of new pharmaceutical leads. The versatility of this compound as a synthetic building block is further enhanced by its ability to undergo aza-Michael addition reactions with various nucleophiles, providing access to substituted azetidine derivatives with different functional groups.

Recent advances in the chemistry of this compound have highlighted its potential applications in the development of novel materials and catalysts. The unique electronic properties of the azetidine ring, combined with the reactivity of the ylidene group, have made these compounds attractive targets for materials science applications. Researchers have explored the use of azetidine derivatives as components in polymer synthesis, where the ring strain can be utilized to drive polymerization reactions under mild conditions. Additionally, the ability of azetidine rings to coordinate with metal centers has led to investigations into their use as ligands in catalytic systems, where the strained ring geometry can influence the selectivity and activity of metal-catalyzed reactions.

Properties

IUPAC Name

2-(azetidin-3-ylidene)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2.ClH/c7-5(8)1-4-2-6-3-4;/h1,6H,2-3H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANSCQPIXFWNGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)O)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-3-ylideneacetic acid hydrochloride typically involves the formation of the azetidine ring followed by functionalization at the 3-position. One common method is the Horner–Wadsworth–Emmons reaction, which is used to form the azetidine ring from azetidin-3-one. This reaction is catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and involves the use of methyl 2-(azetidin-3-ylidene)acetate as a key intermediate . The intermediate is then treated with hydrochloric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-ylideneacetic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidin-3-ylideneacetic acid oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of substituted azetidine derivatives .

Scientific Research Applications

Synthetic Applications

Azetidin-3-ylideneacetic acid hydrochloride is integral in the synthesis of various heterocyclic compounds. Its reactivity can be harnessed in several synthetic pathways:

  • Peptidomimetics : The compound serves as an amino acid surrogate, facilitating the development of peptidomimetic drugs that can mimic the structure and function of peptides while exhibiting enhanced stability and bioavailability .
  • Catalytic Processes : Azetidine derivatives are employed as ligands in catalytic reactions such as Suzuki and Michael additions. These reactions are crucial for forming carbon-carbon bonds, which are fundamental in organic synthesis .
  • Library Synthesis : The compound has been used to generate libraries of bioactive compounds, including those with bronchodilating and anti-inflammatory properties. For instance, azetidine derivatives have been synthesized through reactions involving azido compounds, leading to various functionalized products .

Research indicates that this compound exhibits promising biological activities:

  • Neuroprotective Effects : Recent studies have shown that derivatives of azetidin-3-ylideneacetic acid possess neuroprotective properties. A library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives demonstrated significant neuroprotective activity against oxidative stress-induced cell death .
  • Antimicrobial Properties : Some derivatives have displayed antibacterial activity, making them potential candidates for developing new antimicrobial agents. The synthesis of these derivatives often involves modifying the azetidine core to enhance its efficacy against various pathogens .

Case Studies

Several case studies illustrate the applications of this compound:

StudyApplicationFindings
Yang et al. (2023)Synthesis of HeterocyclesDeveloped a method for synthesizing new amino acid derivatives containing azetidine rings, showcasing their potential in pharmaceutical applications .
Research on Neuroprotective ActivityNeuroprotectionDemonstrated that 3-aryl-3-azetidinyl acetic acid derivatives protect neuronal cells from oxidative damage .
Catalytic ApplicationsOrganic SynthesisUtilized azetidine derivatives as ligands in catalytic processes, resulting in improved yields for C–C bond formation reactions .

Mechanism of Action

The mechanism of action of azetidin-3-ylideneacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which makes it a versatile intermediate in various chemical reactions. In biological systems, azetidine derivatives can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences and similarities between Azetidin-3-ylideneacetic acid hydrochloride and related azetidine derivatives:

Compound Name Molecular Formula Substituents/Modifications Key Structural Features
This compound C₅H₇ClNO₂ (estimated*) Conjugated double bond in azetidine ring Enhanced reactivity due to ylidene system
Azetidine-3-carboxylic acid hydrochloride C₄H₈ClNO₂ Carboxylic acid group at C3 Polar, zwitterionic potential in aqueous media
2-[3-(3-Fluorophenyl)azetidin-3-yl]acetic acid hydrochloride C₁₁H₁₂FNO₂·HCl 3-Fluorophenyl substitution on azetidine Increased lipophilicity and π-π stacking potential
2-(3,3-Dimethylazetidin-1-yl)acetic acid hydrochloride C₇H₁₃NO₂·HCl 3,3-Dimethyl substitution on azetidine Steric hindrance affecting receptor binding
Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride C₇H₁₃ClFNO₂ Fluoroacetate ester group Enhanced metabolic stability and membrane permeability

Note: *Exact molecular formula for this compound inferred from analogs; direct data unavailable in evidence.

Physicochemical Properties

  • Solubility: Hydrochloride salts generally exhibit high solubility in water and polar solvents. For example, Azetidine-3-carboxylic acid hydrochloride (C₄H₈ClNO₂) is highly soluble in aqueous buffers due to its ionic nature . In contrast, fluorinated analogs like 2-[3-(3-Fluorophenyl)azetidin-3-yl]acetic acid hydrochloride show moderate solubility in organic solvents (e.g., DMSO) due to aromatic hydrophobicity .
  • Stability : Azetidine derivatives with electron-withdrawing groups (e.g., fluorine in Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride) demonstrate improved acid stability compared to unsubstituted analogs, as seen in Nicardipine Hydrochloride studies .

Biological Activity

Azetidin-3-ylideneacetic acid hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound, integrating findings from diverse research studies.

Chemical Structure and Synthesis

This compound belongs to the class of azetidine derivatives, which are characterized by a four-membered cyclic structure. The compound can be synthesized through various methods, including the Horner-Wadsworth-Emmons reaction, which utilizes phosphonate esters to form alkenes from aldehydes and ketones .

Synthesis Overview

StepDescription
1Reacting azetidin-3-one with phosphonate esters to obtain azetidin-3-ylidene derivatives.
2Conducting aza-Michael addition reactions for functionalization.
3Hydrolysis and purification to yield this compound.

Antimicrobial Properties

Research indicates that azetidine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain azetidine-containing compounds display efficacy against various bacterial strains, suggesting their potential as antimicrobial agents .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines, including those derived from breast and prostate cancers. The mechanism appears to involve the induction of apoptosis in cancer cells .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes related to disease processes. For example, it has shown promise as an inhibitor of α-amylase and urease, which are involved in carbohydrate metabolism and urease-related disorders, respectively .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Bhattacharyya et al. (2020) demonstrated that azetidine derivatives exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
  • Anticancer Mechanism : Research published in 2023 explored the effects of azetidin-3-ylideneacetic acid on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM after 48 hours of treatment .

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for Azetidin-3-ylideneacetic acid hydrochloride to ensure laboratory safety?

  • Methodological Answer :

  • Handling : Use nitrile or neoprene gloves compliant with EN 374 standards to prevent skin contact. Perform operations in a chemical fume hood to avoid inhalation of aerosols or dust. Inspect gloves for integrity before use and discard contaminated gloves as hazardous waste .
  • Storage : Store in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to heat (>30°C), moisture, and incompatible materials like strong acids/oxidizing agents, which may trigger decomposition .
  • Emergency Measures : In case of accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. No toxicological data is available, necessitating conservative risk assessment .

Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

  • Methodological Answer :

  • HPLC : Use a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm) with a mobile phase of methanol and phosphate buffer (70:30). Set UV detection at 207–220 nm for optimal sensitivity. Calibration curves (1–10 µg/mL) should achieve linearity with R² ≥ 0.999 .
  • NMR : Employ ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d6) to confirm the azetidine ring and acetic acid backbone. Compare chemical shifts to structurally related compounds like ethyl azetidine-3-carboxylate hydrochloride (δ 3.5–4.0 ppm for azetidine protons) .
  • Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., expected [M+H]+ for C₅H₈NO₂·HCl: ~178.04 Da) and detect impurities .

II. Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported stability data for this compound under varying pH conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C. Sample aliquots at 0, 24, 48, and 72 hours. Analyze degradation products via HPLC-MS to identify pH-sensitive functional groups (e.g., azetidine ring opening or hydrolysis of the acetic acid moiety) .
  • Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics. Compare activation energy (Eₐ) across pH levels to pinpoint instability mechanisms. Note that conflicting data may arise from solvent interactions or trace metal catalysts .

Q. What computational strategies can predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states for nucleophilic attacks (e.g., SN2 at the azetidine nitrogen). Optimize geometries at the B3LYP/6-31G(d) level and calculate Gibbs free energy barriers to assess feasibility .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to evaluate steric hindrance around the azetidine ring. Correlate with experimental kinetic data to validate predictions .

Q. How should researchers address the lack of toxicological data for this compound in in vitro assays?

  • Methodological Answer :

  • Tiered Testing :

Acute Toxicity : Conduct MTT assays on human cell lines (e.g., HEK-293) at concentrations 10× higher than experimental doses. Monitor viability at 24/48 hours.

Genotoxicity : Perform Ames tests (bacterial reverse mutation) and micronucleus assays in mammalian cells to assess DNA damage potential .

  • Extrapolation : Compare structural analogs (e.g., azetidine derivatives) with known toxicity profiles. For example, ethyl azetidine-3-carboxylate hydrochloride shows low cytotoxicity but may share reactive intermediates .

III. Methodological Considerations

Q. What strategies optimize the synthesis of this compound to minimize byproducts?

  • Methodological Answer :

  • Reaction Design : Use a one-pot synthesis via condensation of azetidine-3-carboxaldehyde with chloroacetic acid under acidic conditions (pH 4–5). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1).
  • Purification : Employ recrystallization from ethanol/water (7:3) or column chromatography (silica gel, gradient elution with dichloromethane/methanol). Characterize intermediates via FT-IR to confirm ester-to-acid conversion .

Q. How can researchers validate the reproducibility of spectroscopic data for this compound across laboratories?

  • Methodological Answer :

  • Interlaboratory Studies : Distribute aliquots of a standardized batch to multiple labs. Require participants to report NMR (500 MHz, D₂O), HPLC (retention time ±0.1 min), and melting point data.
  • Statistical Analysis : Use ANOVA to assess inter-lab variability. Discrepancies >5% may indicate solvent purity issues or calibration errors. Publish raw data in open-access repositories for transparency .

IV. Data Interpretation and Contradictions

Q. How should conflicting reports on the catalytic activity of this compound in organic reactions be analyzed?

  • Methodological Answer :

  • Meta-Analysis : Compile literature data on reaction yields and conditions. Use multivariate regression to identify critical variables (e.g., solvent polarity, temperature). For example, higher yields in acetonitrile vs. DMF suggest solvent-dependent activation .
  • Controlled Replication : Reproduce key studies with strict adherence to reported protocols. Variations in azetidine ring protonation states (pH-dependent) may explain divergent results .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-ylideneacetic acid hydrochloride
Reactant of Route 2
Azetidin-3-ylideneacetic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.